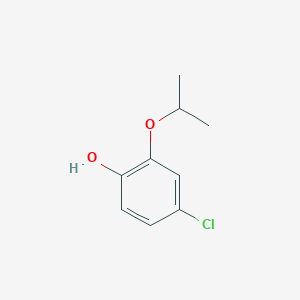

4-Chloro-2-(propan-2-yloxy)phenol

Description

Contextualization within Substituted Phenolic Compound Chemistry

Substituted phenolic compounds are a diverse class of molecules characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups. youtube.com These compounds are ubiquitous in nature and are synthetically important as intermediates in the production of a wide array of chemicals. youtube.comresearchgate.net The specific substituents on the phenolic ring significantly influence the compound's physical, chemical, and biological properties. acs.org The introduction of a halogen, such as chlorine, and an alkoxy group, like the isopropoxy group in 4-Chloro-2-(propan-2-yloxy)phenol, can alter the electron density of the aromatic ring, impact its reactivity, and modify its interaction with biological systems. acs.orgnih.gov

Significance of Halogenated Alkoxyphenols in Contemporary Chemical Science

Halogenated alkoxyphenols represent a significant subclass of substituted phenols. The presence of a halogen atom can enhance the lipophilicity of the molecule, potentially influencing its ability to cross cell membranes. nih.gov Furthermore, the carbon-halogen bond can be a site for further chemical modification, making these compounds versatile building blocks in organic synthesis. nih.gov The alkoxy group, in turn, can modulate the acidity of the phenolic hydroxyl group and influence the compound's solubility and steric profile. Research into halogenated phenols is driven by their potential applications and their presence as environmental points of interest. mdpi.comresearchgate.net

Overview of Established and Emerging Research Directions for the Chemical Compound

Research on this compound and related compounds has traditionally focused on their synthesis and potential use as intermediates in the creation of more complex molecules. mdpi.com Emerging research is exploring the biological activities of such compounds, including their potential as antimicrobial or antifungal agents. Additionally, the environmental fate and potential for biodegradation of chlorinated phenols are areas of active investigation, driven by the need to understand and mitigate the environmental impact of halogenated organic compounds. mdpi.comresearchgate.netnih.gov

Chemical Identity of this compound

The fundamental characteristics of this compound are defined by its molecular structure and resulting physicochemical properties.

Chemical and Physical Properties

| Property | Value |

|---|---|

| CAS Number | 18113-12-7 sigmaaldrich.comsynquestlabs.combldpharm.com |

| Molecular Formula | C9H11ClO2 sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 186.64 g/mol sigmaaldrich.com |

| IUPAC Name | 4-chloro-2-isopropoxyphenol sigmaaldrich.com |

| SMILES | OC1=CC=C(Cl)C=C1OC(C)C bldpharm.com |

| Purity | Typically ≥98% sigmaaldrich.com |

Synthesis and Manufacturing

The synthesis of chlorinated phenols can be achieved through various methods, often involving the direct chlorination of a phenol (B47542) precursor. The regioselectivity of the chlorination is a key challenge, and various catalysts and reaction conditions have been developed to control the position of the chlorine atom on the aromatic ring. mdpi.com For instance, the use of sulphuryl chloride in the presence of specific catalysts has been shown to provide high para-selectivity in the chlorination of phenols. mdpi.com The synthesis of this compound would likely involve the chlorination of 2-isopropoxyphenol (B44703) or the isopropylation of 4-chlorophenol (B41353).

Research Applications

The applications of this compound in research are primarily as a building block in organic synthesis and for studying its intrinsic biological and environmental properties.

Role in Agrochemical Research

Chlorinated phenols have a history of use in the development of agrochemicals. mdpi.com For example, phenoxyacetic acid herbicides like 4-chloro-2-methylphenoxyacetic acid (MCPA) are structurally related to this compound. aloki.hu Research in this area often involves synthesizing derivatives of chlorinated phenols to evaluate their herbicidal or fungicidal activity. The specific combination of the chloro and isopropoxy groups in this compound could be explored for the development of new agrochemical candidates.

Application in Pharmaceutical and Medicinal Chemistry

Phenolic structures are common motifs in pharmaceuticals. youtube.com Halogenated phenols, in particular, are investigated for their potential as antimicrobial agents. mdpi.com The structural features of this compound make it a candidate for investigation in medicinal chemistry. For example, it could serve as a precursor for the synthesis of more complex molecules with potential therapeutic properties. Research has shown that related compounds, such as 4-[(7-Chloroquinoline-4-yl)amino]phenol, have been investigated as potential inhibitors of viral enzymes. nih.gov

Use in Material Science and Industrial Chemistry

Phenolic compounds are precursors to phenolic resins, which have widespread industrial applications. researchgate.net While there is no specific information found regarding the use of this compound in material science, its structure suggests potential as a monomer or an additive to modify the properties of polymers. The chlorine atom could enhance flame retardancy, a desirable property in many materials.

Environmental Considerations

The environmental fate of halogenated phenols is a significant area of research due to their potential persistence and toxicity. mdpi.comresearchgate.net

Biodegradation and Environmental Fate

The biodegradation of chlorophenols has been studied extensively. mdpi.comresearchgate.net Microorganisms have been identified that can degrade chlorophenols, often using them as a carbon source. mdpi.comresearchgate.netnih.gov The degradation pathways can involve hydroxylation and ring cleavage. nih.govnih.gov For instance, the biodegradation of 4-chlorophenol has been shown to proceed through the formation of hydroquinone. The presence of the isopropoxy group in this compound would likely influence its biodegradation pathway and rate compared to simpler chlorophenols.

Ecotoxicological Profile

Substituted phenols are recognized as environmental pollutants that can affect cellular processes. nih.gov For example, they have been shown to alter the fluidity of cell membranes, which can lead to toxic effects. nih.gov The ecotoxicological profile of this compound has not been specifically detailed in the searched literature, but based on related compounds, it would be expected to exhibit some level of toxicity to aquatic organisms and other wildlife. Further research would be needed to fully characterize its environmental risk.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-propan-2-yloxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXMTXUDXVRPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300249 | |

| Record name | 4-Chloro-2-(1-methylethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-12-7 | |

| Record name | 4-Chloro-2-(1-methylethoxy)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(1-methylethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 2 Propan 2 Yloxy Phenol

Precursor Chemical Synthesis and Derivatization Approaches

The construction of 4-Chloro-2-(propan-2-yloxy)phenol relies on the careful synthesis and modification of precursor molecules. Key steps include the introduction of the isopropoxy group and the targeted chlorination of the phenol (B47542) ring.

Phenol Etherification Routes for Isopropoxy Moiety Introduction

The introduction of the isopropoxy group is typically achieved through Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an isopropyl halide. For instance, o-isopropoxyphenol can be prepared by reacting pyrocatechol (B87986) with an isopropyl halide in the presence of a solid inorganic base, such as sodium or potassium hydroxide, and a phase transfer catalyst like polyethylene-glycol. google.com This reaction can yield the desired monoether with high conversion and selectivity. google.com

Another approach to phenol etherification involves using alkyl carboxylates as the etherifying agent in the presence of a carboxylic acid salt catalyst. google.com This process can be selective, with only one phenolic hydroxyl group being etherified in polyphenolic compounds. google.com

| Reactants | Catalyst/Base | Solvent | Product | Yield | Reference |

| Pyrocatechol, Isopropyl Halide | Solid Inorganic Base, Polyethylene-glycol | Inert Organic Solvent | o-Isopropoxyphenol | High | google.com |

| Phenol, Alkyl Carboxylate | Carboxylic Acid Salt | - | Alkyl Phenyl Ether | - | google.com |

Regioselective Chlorination Strategies of Phenolic Systems

The chlorination of phenols often yields a mixture of ortho and para isomers. nsf.govscientificupdate.com However, achieving regioselectivity is crucial for the synthesis of specific compounds like this compound. The use of specific catalysts can direct the chlorination to a desired position. For example, a Lewis basic selenoether catalyst can be highly effective for the ortho-selective electrophilic chlorination of phenols. nsf.gov Thiourea-based catalysts have also been shown to provide high regioselectivity for either ortho- or para-chlorination, depending on the catalyst structure. scientificupdate.com

The chlorination of phenols with sulfuryl chloride in the presence of certain sulfur-containing catalysts and a Lewis acid like aluminum or ferric chloride can lead to high yields of para-chlorinated phenols. researchgate.netmdpi.com The choice of catalyst and reaction conditions can significantly influence the para/ortho isomer ratio. researchgate.netmdpi.com For instance, the chlorination of phenol with sulfuryl chloride in the presence of H-L-zeolite has been shown to produce 4-chlorophenol (B41353) with a high para/ortho ratio. mdpi.com

| Phenolic Substrate | Chlorinating Agent | Catalyst/Moderator | Major Product | p/o Ratio | Reference |

| Phenol | N-Chlorosuccinimide | Selenoether Catalyst | o-Chlorophenol | >20:1 (o/p) | nsf.gov |

| Phenol | N-Chlorosuccinimide | Thiourea Catalyst 6 | o-Chlorophenol | up to 10:1 (o/p) | scientificupdate.com |

| Phenol | N-Chlorosuccinimide | Thiourea Catalyst 7 | p-Chlorophenol | up to 20:1 (p/o) | scientificupdate.com |

| Phenol | Sulfuryl Chloride | Tetrahydrothiopyran derivatives/AlCl₃ or FeCl₃ | p-Chlorophenol | Higher than without moderator | researchgate.net |

| Phenol | Sulfuryl Chloride | Poly(alkylene sulphide)s/Lewis Acid | 4-Chlorophenol | High | mdpi.com |

Synthesis of Related Halogenated Phenols and Their Derivatives

The synthesis of various halogenated phenols serves as a foundation for producing more complex derivatives. For instance, 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol has been synthesized from 4-chlorophenol, thiomorpholine, and formaldehyde (B43269). researchgate.net The synthesis of 4-[(7-Chloroquinoline-4-yl)amino]phenol has also been reported as a derivative of chloroquine. nih.gov

Furthermore, the selective chlorination of 2-phenoxyanisole can yield 4,5-dichloro-2-(4-chlorophenoxy)anisole, which can then be demethylated to produce 4,5-dichloro-2-(4-chlorophenoxy)phenol. google.com

Catalytic Systems in the Synthesis of Aryloxy Phenol Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of aryloxy phenol derivatives. Specific catalytic systems are employed to facilitate key reaction steps such as nucleophilic aromatic substitution and functional group transformations.

Nucleophilic Aromatic Substitution (SNAr) Catalysis in Phenol Synthesis

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for synthesizing phenol derivatives. libretexts.org This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring can activate it for nucleophilic attack. libretexts.orgwikipedia.org

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming aryl ethers. mdpi.com For example, 3-(p-substituted aryloxy) phenols can be synthesized via an Ullmann coupling reaction between resorcinol (B1680541) and aryl iodides using CuI and picolinic acid as catalysts. mdpi.com Transition metal catalysts, such as palladium and copper, are often employed to enhance the rate and regioselectivity of these reactions. mdpi.com

A radical-mediated strategy has also been developed for the electronic activation of aryl halides in SNAr reactions. osti.gov In this approach, a transient radical substituent acts as a strong electron-withdrawing group, promoting nucleophilic substitution. osti.gov

Demethylation and Alkylation Reactions for Substituted Phenols

Demethylation is a key transformation in the synthesis of certain substituted phenols. For example, as mentioned earlier, the synthesis of 4,5-dichloro-2-(4-chlorophenoxy)phenol involves the demethylation of the anisole (B1667542) intermediate. google.com Various reagents and methods can be employed for the N-dealkylation of amines, a related transformation, which can be followed by re-alkylation to introduce different functional groups. nih.gov O-demethylation is also a crucial step in the synthesis of certain complex molecules. nih.gov

Advanced Synthetic Techniques for Structural Diversification

The core structure of this compound serves as a scaffold that can be modified using advanced synthetic techniques to generate a library of derivatives with diverse functionalities. These modifications can be targeted at the phenolic hydroxyl group, the aromatic ring, or by constructing more complex molecular architectures.

One key strategy for diversification involves leveraging the reactivity of the phenolic hydroxyl group.

Esterification: The hydroxyl group can be readily converted to an ester by reacting it with various acyl chlorides or carboxylic anhydrides. This introduces a wide range of R-groups, altering the molecule's steric and electronic properties.

Further Etherification: While less common, conversion to a diether is possible under forcing conditions, or the hydroxyl group can be used to displace a leaving group on another molecule to form more complex diaryl or alkyl-aryl ethers. For instance, Ullmann condensation reactions, catalyzed by copper, can be employed to form diaryl ether linkages from aryl halides. mdpi.com

The aromatic ring of this compound contains two vacant positions (positions 3 and 5) that are available for further electrophilic substitution, although the existing substituents will influence the reactivity and regioselectivity of these reactions.

Nitration: Introduction of a nitro group can be achieved using standard nitrating agents (e.g., nitric acid in sulfuric acid). The nitro group can then serve as a handle for further transformations, such as reduction to an amine, which can then be diazotized or acylated.

Formylation: Reactions like the Vilsmeier-Haack reaction can introduce a formyl group (-CHO), creating an aldehyde that is a versatile intermediate for forming Schiff bases, undergoing Wittig reactions, or being oxidized to a carboxylic acid.

Mannich Reaction: The phenolic ring is activated towards electrophilic substitution and can undergo Mannich reactions with formaldehyde and a secondary amine to introduce an aminomethyl group ortho to the hydroxyl group. researchgate.net

More complex heterocyclic systems can be fused or appended to the this compound framework.

Hetero-Diels-Alder Reactions: The phenolic structure can be elaborated into a dienophile or diene component for cycloaddition reactions. For example, a formyl group can be introduced and then converted into a reactive ylidene derivative. This derivative can then participate in a hetero-Diels-Alder reaction to construct complex, fused heterocyclic systems, a strategy used in the synthesis of thiopyrano[2,3-d]thiazole motifs. mdpi.com

Synthesis of Schiff Bases: If a formyl group is introduced onto the ring, it can be condensed with various primary amines to form Schiff bases (imines). researchgate.net These derivatives are known for their interesting biological activities and ability to coordinate with metal ions. researchgate.net

These advanced methods allow for the systematic modification of the parent compound, enabling the exploration of structure-activity relationships for various applications.

| Technique | Target Site | Reagents/Reaction | Resulting Structure | Reference for Technique |

| Esterification | Phenolic -OH | Acyl Chloride, Pyridine | Aryl Ester | General Organic Chemistry |

| Ullmann Condensation | Phenolic -OH | Aryl Halide, Cu catalyst | Diaryl Ether | mdpi.com |

| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitro-substituted Phenol | General Organic Chemistry |

| Mannich Reaction | Aromatic Ring | Formaldehyde, Secondary Amine | Aminomethyl Phenol | researchgate.net |

| Schiff Base Formation | Appended Formyl Group | Primary Amine | Imine Derivative | researchgate.net |

| Hetero-Diels-Alder | Appended Alkene | Diene | Fused Heterocycle | mdpi.com |

Computational and Theoretical Investigations of 4 Chloro 2 Propan 2 Yloxy Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases.

A foundational step in computational analysis involves finding the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process minimizes the energy of the molecule to locate its equilibrium conformer(s). For 4-Chloro-2-(propan-2-yloxy)phenol, this would involve calculating key bond lengths, bond angles, and dihedral angles that define the spatial relationship between the substituted benzene (B151609) ring and the isopropoxy group.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

| Parameter | Atom(s) Involved | Value (Å or °) |

|---|---|---|

| Bond Length | C-Cl | Data not available |

| Bond Length | C-O (phenol) | Data not available |

| Bond Length | C-O (ether) | Data not available |

| Bond Angle | C-O-C (ether) | Data not available |

| Dihedral Angle | C-C-O-C | Data not available |

This table is for illustrative purposes only. No published data could be located for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Data Not Available)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No published data could be located for this compound.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is plotted onto the molecule's surface, using colors to indicate different potential values. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack. Green and yellow represent intermediate potentials. For this compound, an MEP map would highlight the electronegative oxygen and chlorine atoms as likely red or yellow regions, and the phenolic hydrogen as a likely blue region.

Quantum Chemical Topology Analysis

This field uses the topology of scalar fields derived from quantum mechanics to analyze chemical bonding and structure.

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. It is a powerful tool for identifying and visualizing non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes. In an RDG analysis, isosurfaces are generated and color-coded to reveal the nature of these interactions. Blue surfaces typically indicate strong, attractive interactions like hydrogen bonds; green surfaces signify weaker van der Waals interactions; and red surfaces denote repulsive steric clashes. An RDG analysis of this compound would be expected to identify an intramolecular hydrogen bond between the phenolic hydroxyl group and the ether oxygen of the isopropoxy group, as well as various van der Waals interactions within the molecule. However, specific research applying this analysis to the target compound is not available.

Despite the existence of robust computational frameworks for molecular analysis, This compound remains uncharacterized in the accessible scientific literature regarding its detailed computational and theoretical properties. The information and data tables that would form the basis of a comprehensive study—covering optimized geometry, electronic structure, molecular dynamics, and non-covalent interactions—have not been published. Therefore, a detailed article on this specific topic cannot be generated at this time.

Electron Localization Function (ELF) Analysis

Electron Localization Function (ELF) analysis is a powerful quantum chemical method used to visualize and understand electron pairing and localization in molecular systems. wikipedia.orgnumberanalytics.com It provides a chemically intuitive picture of electron distribution, revealing core and valence electrons, covalent bonds, and lone pairs. wikipedia.org The ELF is a scalar field whose values, ranging from 0 to 1, reflect the probability of finding an electron near a reference electron of the same spin. numberanalytics.com Regions with high ELF values (close to 1) correspond to areas of high electron localization, such as in covalent bonds and lone pairs, while lower values indicate delocalized electrons. numberanalytics.com

For this compound, an ELF analysis would be instrumental in characterizing the electronic environment of the molecule. It would allow for a detailed mapping of the covalent bonds within the phenyl ring, the carbon-chlorine bond, the ether linkage, and the hydroxyl group. The analysis would also highlight the localization of lone pairs on the oxygen and chlorine atoms.

A theoretical ELF analysis of this compound would likely reveal the following:

High ELF values between adjacent carbon atoms of the benzene ring, indicative of covalent bonds.

Distinct localization basins corresponding to the C-O, C-Cl, and O-H bonds.

Pronounced regions of high localization on the oxygen and chlorine atoms, corresponding to their lone pairs.

A clear separation between the core and valence electron shells of each atom.

Such an analysis provides a faithful representation of the molecule's electronic structure, which is fundamental to understanding its reactivity and intermolecular interactions. wikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more familiar, localized Lewis-like bonding picture. wikipedia.orguni-muenchen.de This method provides insights into atomic charges, hybridization, and the nature of bonding and antibonding interactions within a molecule. q-chem.comyoutube.com

In the context of this compound, NBO analysis would offer a quantitative description of its chemical bonds. It would involve the transformation of the canonical molecular orbitals into a set of localized NBOs, including natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and natural bond orbitals (NBOs). wikipedia.org This allows for the examination of donor-acceptor interactions, which are key to understanding hyperconjugation and delocalization effects. youtube.com

A hypothetical NBO analysis for this compound would likely provide the data presented in the following tables.

Table 1: Hypothetical Natural Charges from NBO Analysis

| Atom | Natural Charge (e) |

| Cl | -0.1 to -0.3 |

| O (hydroxyl) | -0.6 to -0.8 |

| O (ether) | -0.5 to -0.7 |

| C (bonded to Cl) | +0.1 to +0.3 |

| C (bonded to OH) | +0.4 to +0.6 |

| C (bonded to ether) | +0.3 to +0.5 |

| H (hydroxyl) | +0.4 to +0.6 |

Table 2: Hypothetical NBO Analysis of Key Bonds

| Bond (Donor NBO) | Acceptor NBO (non-Lewis) | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP(1) O (hydroxyl) | σ(C-C) (ring) | > 5 |

| LP(1) O (ether) | σ(C-C) (ring) | > 5 |

| LP(1) Cl | σ*(C-C) (ring) | 1-5 |

*LP denotes a lone pair. This table illustrates potential delocalization interactions from the oxygen and chlorine lone pairs into the antibonding orbitals of the phenyl ring.

This analysis would quantify the electron density on each atom and the extent of delocalization, providing a deeper understanding of the molecule's electronic structure and reactivity. For instance, the analysis of interactions between filled (donor) and empty (acceptor) orbitals can reveal the stabilizing effects of hyperconjugation. uni-muenchen.de

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used to correlate the chemical structure of compounds with their biological activity or other properties. jocpr.comwikipedia.org QSAR models are mathematical equations that relate numerical descriptors of a molecule's structure to its observed activity. wikipedia.org These models are invaluable in drug discovery and environmental science for predicting the properties of new or untested chemicals. jocpr.comnih.gov

For this compound, developing a QSAR model would first require a dataset of structurally related compounds with measured biological activities (e.g., antifungal, antibacterial, or herbicidal activity). The process would involve:

Data Collection: Gathering a set of molecules with known activities.

Descriptor Calculation: Computing various molecular descriptors for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., HOMO/LUMO energies), and topological indices. nih.gov

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the activity. acs.org

Validation: Rigorously validating the model's predictive power using internal and external validation techniques. jocpr.com

A hypothetical QSAR model for a series of phenol (B47542) derivatives including this compound might take the form of the following equation:

Biological Activity = a(logP) + b(Dipole Moment) + c(HOMO Energy) + d

Where a, b, and c are coefficients determined by the regression analysis, and d is a constant.

Table 3: Illustrative Descriptors for a QSAR Model

| Compound | logP | Dipole Moment (Debye) | HOMO Energy (eV) | Observed Activity (IC50, µM) |

| This compound | 3.2 | 2.5 | -8.5 | Hypothetical Value |

| Phenol | 1.5 | 1.7 | -8.7 | Hypothetical Value |

| 4-Chlorophenol (B41353) | 2.4 | 2.1 | -8.8 | Hypothetical Value |

Such a model, once validated, could be used to predict the activity of other, unsynthesized phenol derivatives, thereby guiding the design of new compounds with desired properties. nih.gov The insights gained from the descriptors included in the model can also help in understanding the mechanism of action. jocpr.com

Mechanistic Studies of Biological Interactions for 4 Chloro 2 Propan 2 Yloxy Phenol and Its Analogs

In Vitro Antimicrobial Action Mechanisms

The antimicrobial properties of 4-Chloro-2-(propan-2-yloxy)phenol and its analogs have been investigated against a variety of microbial strains. These studies reveal a multifaceted mechanism of action, encompassing direct bactericidal and bacteriostatic effects, as well as the inhibition of key virulence factors that contribute to microbial pathogenicity.

Research has demonstrated that analogs of this compound exhibit significant antimicrobial activity against clinically relevant bacteria. A notable analog, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), has shown potent bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA), a pathogen of major global health concern. nih.govnih.govmdpi.comjmb.or.krnih.gov

Studies have indicated that chlorothymol (B1668835) possesses direct antimicrobial activity against MRSA. nih.gov The minimum inhibitory concentration (MIC) of chlorothymol against MRSA has been reported, and its bactericidal activity has been confirmed, leading to a significant reduction in the viability of MRSA cells. nih.gov In contrast to its parent compound, thymol, which lacks potent antimicrobial activity, the chlorinated derivative, chlorothymol, demonstrates effective anti-MRSA properties. nih.govnih.gov While specific data for Escherichia coli is less detailed in the context of this specific analog, the broad-spectrum nature of phenolic compounds suggests potential activity that warrants further investigation. nih.gov

Table 1: Antimicrobial Activity of Chlorothymol against MRSA

| Microorganism | Compound | Activity | Reported Effect |

|---|---|---|---|

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Bactericidal | Demonstrates antimicrobial activity and prevents biofilm formation. nih.govnih.govmdpi.comjmb.or.krnih.gov |

While extensive research on the specific antifungal efficacy of this compound is limited, the broader class of chlorinated phenols has been recognized for its antifungal properties. wikipedia.org Phenolic compounds, in general, are known to possess antifungal actions. wikipedia.org Studies on other chlorinated phenolic compounds have shown activity against various fungal species. For instance, the complexation of chlorophenols with other molecules has been shown to enhance their antifungal activity in vitro against species like Aspergillus oryzae and Penicillium. sigmaaldrich.com However, detailed studies identifying the specific spectrum of antifungal activity and the effective concentrations of this compound or its immediate analogs are not extensively documented in the available literature. Further research is required to fully characterize its antifungal potential.

A key aspect of the antimicrobial strategy of this compound analogs is their ability to target and inhibit virulence factors, which are essential for bacterial pathogenicity. The analog chlorothymol has demonstrated significant efficacy in this regard against MRSA.

Chlorothymol has been shown to inhibit the formation of MRSA biofilms in a dose-dependent manner. nih.govjmb.or.kr Even at sub-inhibitory concentrations, it can almost completely prevent biofilm development. jmb.or.kr Furthermore, it exhibits bactericidal activity against mature MRSA biofilms, leading to a notable decrease in the viability of the embedded bacterial cells. nih.govjmb.or.kr

In addition to its anti-biofilm properties, chlorothymol also interferes with other virulence mechanisms of MRSA. It has been observed to inhibit the production of staphyloxanthin, the golden carotenoid pigment that protects S. aureus from the host's immune response by neutralizing reactive oxygen species. nih.govnih.gov The compound also slows down the motility of MRSA and can alter the density and size of the bacterial cells. nih.govnih.gov

Table 2: Inhibition of Virulence Factors by Chlorothymol

| Virulence Factor | Microorganism | Compound | Observed Effect |

|---|---|---|---|

| Biofilm Formation | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Dose-dependent inhibition of biofilm formation and bactericidal activity against mature biofilms. nih.govjmb.or.kr |

| Staphyloxanthin Production | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Inhibition of staphyloxanthin production. nih.govnih.gov |

| Motility | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4-chloro-2-isopropyl-5-methylphenol (Chlorothymol) | Reduced motility. nih.govnih.gov |

An important finding in the study of this compound analogs is their potential to act synergistically with existing antibiotics. Chlorothymol has been shown to exhibit a synergistic antimicrobial effect when used in combination with oxacillin (B1211168) against highly resistant clinical isolates of S. aureus and their associated biofilms. nih.govnih.govnih.gov This synergistic action suggests that such compounds could be valuable as adjuvant therapies, potentially restoring the efficacy of conventional antibiotics against resistant strains. This approach is a well-accepted strategy to combat the growing challenge of antibiotic resistance. nih.gov

Environmental Fate and Transformation of Halogenated Phenols Including 4 Chloro 2 Propan 2 Yloxy Phenol

Adsorption Phenomena for Environmental Remediation

The remediation of water sources contaminated with halogenated phenols, such as 4-Chloro-2-(propan-2-yloxy)phenol, is a significant environmental challenge due to their persistence and potential toxicity. nih.gov Adsorption has emerged as a highly effective and widely used technique for the removal of these organic pollutants from aqueous solutions. sid.irresearchgate.net This process involves the accumulation of the phenolic compounds (adsorbate) onto the surface of a solid material (adsorbent). researchgate.net The effectiveness of adsorption depends on a variety of factors, including the specific characteristics of the phenolic compound, the properties of the adsorbent material, and the physical and chemical conditions of the aqueous environment. researchgate.netmdpi.com

Adsorption Kinetics and Equilibrium Studies

The study of adsorption kinetics is crucial for understanding the rate at which a pollutant is removed from a solution, which in turn provides insights into the efficiency and mechanism of the adsorption process. nih.gov The time required to reach adsorption equilibrium is a key parameter; for phenolic compounds, this can range from approximately 60 to 180 minutes. mdpi.commdpi.com The adsorption process is often rapid initially, as abundant active sites on the adsorbent are readily available. acs.org

Two of the most commonly used kinetic models to describe the adsorption of phenolic compounds are the pseudo-first-order and pseudo-second-order models. nih.gov The pseudo-second-order model is frequently found to be more suitable for describing the adsorption of chlorophenols and other phenolic compounds onto various adsorbents, including activated carbons and graphene-based materials. nih.govscribd.compjoes.com This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Adsorption equilibrium studies are essential for determining the maximum capacity of an adsorbent for a particular pollutant. These relationships are typically described by isotherm models, with the Langmuir and Freundlich models being the most widely applied. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govumsha.ac.ir In contrast, the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. Many studies on the adsorption of phenolic compounds have shown that the Langmuir model provides a better fit for the experimental data, indicating a monolayer adsorption process. scribd.comnih.govumsha.ac.irmdpi.com

Interactive Data Table: Kinetic and Isotherm Model Parameters for Phenolic Compound Adsorption

| Adsorbate | Adsorbent | Kinetic Model | Isotherm Model | q_max (mg/g) | Reference |

| 4-Chloro-2-methoxyphenol (B107037) | Activated Carbon | Pseudo-second-order | Langmuir | 497.66 | sid.irumsha.ac.irresearchgate.net |

| 4-Chloro-2-nitrophenol (B165678) | Graphene | Pseudo-second-order | Freundlich | - | pjoes.com |

| Phenol (B47542) | Activated Carbons | Pseudo-second-order | Langmuir | 170-213 | mdpi.com |

| Catechol | Magnetic Graphene Oxide | Pseudo-second-order | Langmuir | 104.5 | acs.orgnih.gov |

| 2,4-Dichlorophenol | Activated Carbon | Pseudo-second-order | - | - | nih.gov |

Influence of Environmental Parameters on Adsorption (e.g., pH, Temperature, Initial Concentration)

The efficiency of the adsorption process for halogenated phenols is significantly influenced by various environmental parameters, including the pH of the solution, temperature, and the initial concentration of the pollutant.

pH: The pH of the aqueous solution is a critical factor as it affects both the surface charge of the adsorbent and the ionization state of the phenolic compound. mdpi.comresearchgate.net Halogenated phenols are weak acids. mdpi.com In solutions with a pH below their pKa value, they exist predominantly in their molecular, non-dissociated form. mdpi.com As the pH increases above the pKa, they deprotonate to form negatively charged phenolate (B1203915) ions. mdpi.com Many adsorbents, such as activated carbon and graphene, have a point of zero charge (pHPZC), which is the pH at which their surface is electrically neutral. mdpi.com At a pH below the pHPZC, the adsorbent surface is positively charged, and at a pH above it, the surface is negatively charged. mdpi.com The adsorption of phenolic compounds is generally more favorable under acidic to neutral pH conditions, where electrostatic repulsion between a negatively charged adsorbent surface and phenolate ions is minimized. mdpi.comnih.govmdpi.com For instance, the adsorption of 4-chloro-2-methoxyphenol was found to be most favorable in an acidic solution. umsha.ac.ir

Temperature: The effect of temperature on the adsorption of phenolic compounds can indicate whether the process is endothermic or exothermic. In some cases, an increase in temperature can enhance the adsorption capacity by increasing the mobility of the pollutant molecules. mdpi.com However, for other systems, adsorption is an exothermic process, and an increase in temperature can lead to a decrease in adsorption capacity. mdpi.compjoes.com For example, the adsorption of 4-chloro-2-nitrophenol onto graphene was found to be exothermic. pjoes.com

Initial Concentration: The initial concentration of the phenolic compound in the solution acts as a driving force to overcome mass transfer resistance between the aqueous and solid phases. nih.gov Generally, an increase in the initial concentration leads to an increase in the amount of the compound adsorbed per unit mass of the adsorbent, until the active sites on the adsorbent surface become saturated. pjoes.comnih.gov

Interactive Data Table: Influence of Environmental Parameters on Phenolic Compound Adsorption

| Parameter | General Effect on Adsorption of Phenolic Compounds | Reference |

| pH | Adsorption is generally higher in acidic to neutral pH ranges. At higher pH, repulsion between negatively charged phenolate ions and a negative adsorbent surface reduces adsorption. | mdpi.comnih.govmdpi.com |

| Temperature | The effect is variable. It can be endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature). | mdpi.compjoes.com |

| Initial Concentration | Higher initial concentrations generally lead to a greater amount of adsorbed compound until the adsorbent's capacity is reached. | pjoes.comnih.gov |

Novel Adsorbent Materials for Phenolic Compound Sequestration (e.g., Graphene)

In the quest for more efficient and cost-effective remediation technologies, a variety of novel adsorbent materials are being explored for the removal of phenolic compounds. Among these, graphene and its derivatives, such as graphene oxide (GO) and magnetic graphene oxides, have shown exceptional promise due to their unique properties. mdpi.comacs.orgnih.gov

Graphene possesses a large theoretical specific surface area, providing a high density of potential adsorption sites. acs.org Its structure, rich in π-electrons, allows for strong π-π stacking interactions with the aromatic rings of phenolic compounds, which is a key mechanism for their adsorption. mdpi.comresearchgate.net Furthermore, the surface of graphene can be functionalized with various groups, such as hydroxyl and carboxyl groups in graphene oxide, which can enhance adsorption through hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net

Studies have demonstrated the high adsorption capacity of graphene-based materials for a range of phenolic compounds. For example, three-dimensional graphene oxide (3D GO) has shown maximum adsorption capacities of 135.6 mg/g for phenol and up to 585.8 mg/g for 2,4,6-trichlorophenol. researchgate.net The adsorption mechanism onto these materials is often a combination of several interactions, including π-π interactions, hydrogen bonding, hydrophobic effects, and electrostatic interactions. researchgate.net The magnetic properties of some graphene composites also offer the advantage of easy separation and recovery of the adsorbent from the treated water. nih.gov

Interactive Data Table: Adsorption Capacities of Graphene-Based Materials for Phenolic Compounds

| Adsorbent | Adsorbate | Maximum Adsorption Capacity (q_max) (mg/g) | Temperature (°C) | Reference |

| Magnetic Graphene Oxide | Phenol | 18.4 | 15 | acs.orgnih.gov |

| Magnetic Graphene Oxide | Catechol | 104.5 | 15 | acs.orgnih.gov |

| 3D Graphene Oxide | Phenol | 135.6 | 25 | researchgate.net |

| 3D Graphene Oxide | 2-Chlorophenol (B165306) | 191.3 | 25 | researchgate.net |

| 3D Graphene Oxide | 4-Chlorophenol (B41353) | 237.7 | 25 | researchgate.net |

| 3D Graphene Oxide | 2,4-Dichlorophenol | 398.6 | 25 | researchgate.net |

| 3D Graphene Oxide | 2,4,6-Trichlorophenol | 585.8 | 25 | researchgate.net |

Future Research Directions and Emerging Paradigms for 4 Chloro 2 Propan 2 Yloxy Phenol

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future of 4-Chloro-2-(propan-2-yloxy)phenol synthesis lies in the development of greener and more economically viable methods. Current research is focused on moving away from traditional, often harsh, synthesis conditions towards more sustainable alternatives. This includes the exploration of biocatalysis, where enzymes are used to drive reactions with high specificity and under mild conditions, minimizing waste and energy consumption. Additionally, flow chemistry presents a promising avenue for continuous, controlled, and scalable production, offering significant advantages over batch processing in terms of safety and efficiency. The development of novel catalysts, including earth-abundant metal catalysts, is another critical area of research aimed at reducing the environmental impact and cost associated with the synthesis of this and related phenolic compounds.

Development of Advanced Spectroscopic Techniques for Real-time Mechanistic Probing

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and application. The development and application of advanced spectroscopic techniques are central to this endeavor. nih.govmdpi.com Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the formation and transformation of intermediates during a chemical reaction. mdpi.com Furthermore, advanced mass spectrometry techniques, including ultrahigh-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF-MS), offer powerful tools for the detailed profiling of reaction mixtures and the identification of transient species. nih.gov These methods, coupled with computational modeling, will enable a more precise elucidation of reaction pathways, leading to improved control over product selectivity and yield. mdpi.comnih.gov

Integration of High-Throughput Computational Screening for Derivatization and Target Identification

The vast chemical space accessible through the derivatization of this compound presents a significant opportunity for the discovery of new molecules with enhanced or novel properties. High-throughput computational screening has emerged as a powerful tool to navigate this complexity. researchgate.netrsc.org By employing molecular modeling and simulation techniques, researchers can rapidly evaluate large libraries of virtual compounds, predicting their physicochemical properties, bioactivities, and potential molecular targets. researchgate.net This in-silico approach significantly accelerates the discovery process by prioritizing the most promising candidates for synthesis and experimental validation. researchgate.netflemingcollege.ca This strategy is not only cost-effective but also allows for a more rational design of derivatives with tailored functionalities. researchgate.netnih.gov

Elucidation of Broader Biological Activities and Molecular Targets Beyond Antimicrobial Effects

While the antimicrobial properties of phenolic compounds are well-established, future research will delve into the broader biological activities of this compound and its derivatives. There is a growing interest in exploring their potential in areas such as anti-inflammatory, antioxidant, and even anticancer applications. webmd.com Identifying the specific molecular targets and understanding the underlying mechanisms of action will be paramount. This will involve a combination of in-vitro and in-vivo studies, coupled with molecular biology techniques to pinpoint protein interactions and signaling pathways affected by these compounds. Uncovering these broader biological activities could open up new therapeutic avenues for this class of molecules.

Sustainable Environmental Management Strategies for Related Phenolic Compounds

The widespread use of chlorinated phenolic compounds necessitates the development of effective and sustainable environmental management strategies. nih.govnih.gov These compounds can be persistent in the environment and may require specialized remediation approaches. nih.gov Future research will likely focus on bioremediation techniques, utilizing microorganisms capable of degrading these compounds into less harmful substances. nih.gov Additionally, advanced oxidation processes, such as photocatalysis, are being investigated for their ability to break down recalcitrant organic pollutants. sigmaaldrich.com The development of comprehensive strategies that combine monitoring, risk assessment, and innovative remediation technologies will be crucial for mitigating the environmental impact of chlorinated phenols and ensuring their responsible lifecycle management. nih.govepa.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.